1H-Cyclopenta[b]benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
247-09-6 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-4,6-7H,5H2 |
InChI Key |
HYGDHSYCSJKRFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C3=CC=CC=C3O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Design
Stereoselective and Enantioselective Synthesis Approaches
Achieving precise control over the three-dimensional arrangement of atoms is paramount in modern synthetic chemistry. For the 1H-Cyclopenta[b]benzofuran scaffold, organocatalysis and biomimetic strategies have emerged as powerful tools for constructing chiral centers with high fidelity.
A highly effective one-pot strategy for the enantioselective synthesis of cyclopenta[b]benzofurans involves an organocatalytic intramolecular double cyclization. semanticscholar.orgnih.govresearchgate.net This approach ingeniously combines two distinct catalytic cycles to build the complex fused-ring system from ortho-substituted cinnamaldehydes. semanticscholar.orgrsc.org The reaction sequence is initiated by an enantioselective Michael addition, which is immediately followed by a benzoin (B196080) condensation to complete the scaffold. semanticscholar.orgnih.gov This method is notable for producing the desired compounds in moderate to good yields with excellent stereoselectivities, achieving diastereomeric ratios (dr) of up to 19:1 and enantiomeric excesses (ee) of up to 96%. nih.gov
The initial and stereochemistry-defining step of the double cyclization is governed by a chiral Brønsted base catalyst, such as quinine (B1679958). researchgate.net This catalyst performs a dual function: it facilitates the enantioselective Michael addition and also serves as an initiator for the subsequent N-Heterocyclic Carbene (NHC)-catalyzed reaction. semanticscholar.org The Brønsted base deprotonates the substrate at the α-position to the ketone, forming an enolate and a chiral ammonium (B1175870) ion. nih.gov The stereochemical outcome of the Michael addition is controlled through hydrogen bonding interactions between the enolate and the catalyst's hydroxy and ammonium groups. nih.gov A suitable chiral Brønsted base must be basic enough to deprotonate both the substrate and the NHC-precatalyst while remaining compatible with the aldehyde functional group. semanticscholar.orgnih.gov
Following the initial Michael addition, an N-Heterocyclic Carbene (NHC) catalyst mediates the second ring-closing event, a benzoin condensation. semanticscholar.org The two catalytic systems work in a complementary fashion, as the Brønsted base is also responsible for activating the NHC precatalyst. semanticscholar.org This synergistic combination of Brønsted base and NHC catalysis within a single reaction vessel provides a concise and efficient pathway to the cyclopenta[b]benzofuran core. semanticscholar.orgresearchgate.net The successful integration of these two catalytic cycles showcases a sophisticated approach to tandem process design in organic synthesis. semanticscholar.org
The versatility of the organocatalytic double cyclization strategy has been further demonstrated through a diastereodivergent variation. semanticscholar.orgrsc.org This modification allows for the synthesis of cyclopenta[b]benzofurans that feature two adjacent aromatic substituents. semanticscholar.orgnih.gov This specific substitution pattern is a key structural feature in a number of commercial and naturally occurring compounds, highlighting the synthetic utility of this approach for accessing biologically relevant chemical space. semanticscholar.org
Table 1: Substrate Scope for Brønsted-Base/NHC-Catalyzed Double Cyclization The following interactive table details the results for the synthesis of various cyclopenta[b]benzofuran derivatives using the organocatalytic double cyclization method. Data includes yields, diastereomeric ratios (dr), and enantiomeric excesses (ee).
| Product | R¹ | R² | R³ | Yield (%) | dr | ee (%) |
| 3a | H | H | H | 70 | 12:1 | 94 |
| 3b | Me | H | H | 64 | 12:1 | 93 |
| 3c | OMe | H | H | 65 | 10:1 | 94 |
| 3d | F | H | H | 61 | 15:1 | 94 |
| 3e | Cl | H | H | 60 | 19:1 | 96 |
| 3f | Br | H | H | 56 | 19:1 | 96 |
| 3g | H | Me | H | 68 | 10:1 | 92 |
| 3h | H | OMe | H | 76 | 10:1 | 90 |
| 3i | H | Cl | H | 78 | 12:1 | 94 |
| 3j | H | Br | H | 67 | 12:1 | 94 |
| 3k | H | H | OMe | 65 | 10:1 | 95 |
An alternative and environmentally benign route to the cyclopenta[b]benzofuran scaffold is through a biomimetic oxidative phenol-enamine formal [3+2] cycloaddition. rsc.orgrsc.org This method stands out for its sustainable reaction conditions and excellent atom- and step-economy, offering a green chemistry approach to this valuable molecular framework. rsc.orgresearchgate.net
Metal-Catalyzed Cyclization and Annulation Reactions
Transition metal catalysis offers powerful tools for the efficient and selective synthesis of complex organic molecules. Rhodium, palladium, and gold catalysts have proven particularly effective in forging the intricate fused ring system of this compound and its derivatives through a variety of bond-forming strategies.
Rhodium(III) catalysis has emerged as a potent strategy for the synthesis of complex heterocyclic frameworks through C-H activation and functionalization. A notable application in the synthesis of cyclopenta[b]benzofuran derivatives involves a tandem sequence of C-C bond cleavage and dehydrogenative annulation.
In a study, polysubstituted cis-3a,8b-dihydro-1H-cyclopenta[b]benzofuran-1-ones were synthesized from readily available 2′-hydroxychalcones and alkynes. nih.govnih.gov This one-step process, catalyzed by a rhodium(III) complex, proceeds through a sequential C-C bond cleavage and a dehydrogenative annulation, constructing a quaternary and a tertiary carbon center in a single operation. nih.govnih.gov Isotopic labeling experiments have revealed that the C-C bond cleavage can occur at both the C-C(C=O) bond of the chalcone (B49325) and the C≡C bond of the alkyne. nih.gov This methodology highlights the utility of rhodium catalysis in transforming simple starting materials into complex polycyclic structures with high efficiency. nih.govnih.gov
Further research has demonstrated the versatility of rhodium catalysis in C-H bond functionalization reactions. nih.gov For instance, rhodium-catalyzed successive double C-H bond activations of N-phenoxyacetamides with ynones have been developed to generate complex indenols that incorporate a benzofuran (B130515) unit. nih.gov While not directly yielding the this compound core, this method showcases the power of rhodium to orchestrate multiple C-H activation events in a single transformation. The strategic use of additives, such as N-ethylcyclohexanamine, can be crucial in preventing the formation of undesired byproducts from mono C-H activation. nih.gov
Successive C-H and C-C bond activation sequences have also been achieved using a single rhodium(III) catalyst, with vinylcyclopropanes serving as versatile coupling partners in direct C-H allylation reactions. rsc.org Mechanistic investigations suggest that the rate-determining step is olefin insertion, followed by a facile β-carbon elimination, representing a novel mode of ring-opening for vinylcyclopropanes. rsc.org
| Starting Materials | Key Reaction Steps | Significant Outcomes | Catalyst System (Typical) |
|---|---|---|---|
| 2′-Hydroxychalcones and Alkynes | C-C Bond Cleavage, Dehydrogenative Annulation | Formation of polysubstituted cis-3a,8b-dihydro-1H-cyclopenta[b]benzofuran-1-ones with a quaternary and a tertiary carbon center. nih.govnih.gov | [RhCpCl2]2, AgSbF6, Cu(OAc)2 |
| N-Phenoxyacetamides and Ynones | Successive Double C-H Bond Activation | Generation of complex indenols bearing a benzofuran unit. nih.gov | [RhCpCl2]2, CsOAc |
| Arenes and Vinylcyclopropanes | C-H Activation, C-C Activation (Ring-Opening) | Direct C-H allylation, demonstrating a novel ring-opening mode of vinylcyclopropanes. rsc.org | [RhCp*Cl2]2, AgSbF6 |
Palladium catalysis is a cornerstone of modern organic synthesis, with its applications in cross-coupling and annulation reactions being particularly widespread. The construction of the this compound skeleton can be achieved through various palladium-catalyzed strategies, including Heck-type reactions and tandem C-H functionalization/cyclization sequences.
One approach involves a one-step direct arylation and ring closure of benzofurans with aryl iodides. nih.gov This method, which is proposed to proceed through a Heck-type oxyarylation mechanism, offers an operationally simple and robust route to dihydrobenzofuro[3,2-b]benzofurans, which are structurally related to the target scaffold. nih.gov The reaction tolerates a wide range of derivatives and can be performed under mild conditions, often at room temperature. nih.gov
Palladium-catalyzed annulation reactions of conjugate acceptors with allenyl boronic esters provide a pathway to substituted cyclopentenes with high yields and diastereoselectivities. nih.gov This methodology allows for the rapid assembly of the cyclopentene (B43876) ring of the this compound system. The proposed mechanism initiates with the conjugate addition of a nucleophilic propargylpalladium complex. nih.gov
Furthermore, palladium-catalyzed tandem C-H functionalization and cyclization strategies have been employed for the synthesis of 5-hydroxybenzofuran derivatives from benzoquinone and terminal alkynes. nih.gov In this process, the benzoquinone acts as both a reactant and an oxidant, and an additional alkyne moiety can be introduced at the C3 position of the benzofuran core. nih.gov
The synthesis of silyl (B83357) benzofurans has been achieved through a palladium-catalyzed tandem cyclization and silylation of 1,6-enynes with disilanes. rsc.org This protocol is characterized by its excellent functional group tolerance and mild reaction conditions. rsc.org
| Reaction Type | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Heck-Type Oxyarylation | Benzofurans, Aryl Iodides | Dihydrobenzofuro[3,2-b]benzofurans | One-step, mild conditions, good yields. nih.gov |
| Annulation | Conjugate Acceptors, Allenyl Boronic Esters | Substituted Cyclopentenes | High yields and diastereoselectivities. nih.gov |
| Tandem C-H Functionalization/Cyclization | Benzoquinone, Terminal Alkynes | 5-Hydroxybenzofuran Derivatives | No external base, ligand, or oxidant required. nih.gov |
| Tandem Cyclization/Silylation | 1,6-Enynes, Disilanes | Silyl Benzofurans | Excellent functional group tolerance, mild conditions. rsc.org |
Gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack, enabling a wide range of cyclization and rearrangement reactions. Cascade cycloisomerizations of polyynes and enynes catalyzed by gold complexes provide elegant and atom-economical routes to polycyclic structures, including those related to the this compound framework.
Gold(I) catalysts can trigger the rearrangement of 1,5-allenynes to generate cross-conjugated trienes. nih.gov The mechanism is proposed to involve the nucleophilic addition of an allene (B1206475) double bond to a cationic phosphinegold(I)-complexed phosphinegold(I) acetylide, followed by a 1,5-hydrogen shift. nih.gov While this specific reaction yields trienes, the underlying principle of allenyne cycloisomerization can be adapted to construct cyclic systems.
A ligand-controlled gold-catalyzed cycloisomerization of 1,n-enyne esters has been developed for the synthesis of dihydronaphthalene derivatives. rsc.org This transformation proceeds through a rearrangement of the propargyl ester to an allene, followed by an allene-ene cyclization. rsc.org The strategic choice of ligand is crucial for preferentially activating the alkene over the allene, directing the reaction toward the desired bicyclic aromatic structures. rsc.org
In a reaction more directly related to the target scaffold, a gold-catalyzed reaction of phenylene-tethered allenynes with benzofurans has been shown to produce 1-(naphth-1-yl)cyclopropa[b]benzofuran derivatives. nih.gov The proposed mechanism involves the nucleophilic attack of the alkyne moiety on the activated allene, leading to the formation of a vinyl cation intermediate. nih.gov
Gold-catalyzed cycloisomerization of 1,6-diyne esters can lead to the formation of 1H-cyclopenta[b]naphthalenes, among other products. monash.edu The reaction pathway is believed to involve an initial rsc.orgrsc.org-sigmatropic rearrangement, followed by activation of the remaining alkyne and subsequent cyclization. monash.edu
| Substrate Type | Key Intermediates/Reaction Steps | Product Scaffold | Catalyst System (Typical) |
|---|---|---|---|
| 1,5-Allenynes | Nucleophilic addition of allene to gold acetylide, 1,5-hydrogen shift | Cross-conjugated trienes | [(Ph3PAu)3O]BF4nih.gov |
| 1,n-Enyne Esters | Propargyl ester rearrangement to allene, allene-ene cyclization | Dihydronaphthalenes | AuCl(IPr), AgSbF6rsc.org |
| Phenylene-tethered Allenynes and Benzofurans | Nucleophilic attack of alkyne on activated allene, vinyl cation intermediate | Cyclopropa[b]benzofurans | AuCl(PPh3), AgSbF6nih.gov |
| 1,6-Diyne Esters | rsc.orgrsc.org-Sigmatropic rearrangement, alkyne activation, cyclization | 1H-Cyclopenta[b]naphthalenes | AuCl3monash.edu |
Intramolecular Cyclization Pathways
Intramolecular cyclizations are powerful strategies for constructing cyclic molecules, often with high levels of stereocontrol. These reactions take advantage of the proximity of reacting functional groups within a single molecule to facilitate ring formation. For the synthesis of the this compound scaffold, both radical- and polar-based intramolecular cyclization pathways have been successfully employed.
Samarium(II) diiodide (SmI₂) is a potent single-electron transfer (SET) reagent that has found widespread use in mediating reductive cyclizations of carbonyl compounds. While acyclic esters have traditionally been considered unreactive toward SmI₂, recent studies have demonstrated their participation in reductive cyclizations.
A diastereoselective radical 1,4-ester migration process mediated by SmI₂ has been reported, which proceeds via the radical cyclization of acyclic ester groups in α-carbomethoxy δ-lactones. nih.gov This work has shown that under specific conditions, SmI₂ can induce SET reduction of an acyclic ester to form a ketyl radical, which then undergoes an efficient intramolecular addition to a pendant alkene. nih.gov The conformation of the substrate plays a crucial role in directing the SET from SmI₂ to the acyclic ester group rather than a potentially more reactive lactone carbonyl. nih.gov This methodology opens the door for the use of previously elusive ketyl radicals derived from acyclic esters in SmI₂-mediated reductive cyclizations, providing a potential pathway for intramolecular keto-ester couplings to form the cyclopentane (B165970) ring of the this compound system.
Intramolecular reductive coupling reactions provide a direct means of forming C-C bonds and constructing cyclic systems. A notable example in the context of this compound synthesis is an enantioselective organocatalytic intramolecular double cyclization. nih.gov
This strategy employs a combination of Brønsted base and N-heterocyclic carbene (NHC) catalysis in a one-pot, two-step sequence. nih.gov The reaction commences with a cycle-specific enantioselective Michael addition, followed by a benzoin condensation of ortho-substituted cinnamaldehydes. nih.gov This approach allows for the concise construction of the cyclopenta[b]benzofuran scaffold in moderate to good yields and with excellent stereoselectivities. nih.gov The reaction tolerates a range of both electron-donating and electron-withdrawing substituents. nih.gov The synthetic utility of the resulting products has been demonstrated through various transformations, including reduction and allylation. nih.gov
| Methodology | Key Reagents/Catalysts | Reaction Type | Key Features |
|---|---|---|---|
| SmI₂-Mediated Coupling | Samarium(II) diiodide (SmI₂) | Reductive radical cyclization of an acyclic ester | Diastereoselective, conformation-dependent reactivity. nih.gov |
| Organocatalytic Double Cyclization | Brønsted base, N-heterocyclic carbene (NHC) | Intramolecular Michael addition followed by benzoin condensation | Enantioselective, one-pot, good yields and stereoselectivities. nih.gov |
Dearomative Cycloaddition Strategies
Catalytic asymmetric dearomatization (CADA) has emerged as a potent strategy for accessing complex molecular architectures from simple aromatic precursors. nih.gov A significant advancement in this area is the organocatalyzed asymmetric dearomative [3+2]-cycloaddition of 2-nitrobenzofurans. This reaction provides a direct route to highly functionalized hydrobenzofuran cores, which are structurally related to the cyclopenta[b]benzofuran system.
The reaction typically involves the 1,3-dipolar cycloaddition between a 2-nitrobenzofuran (B1220441) and a dipolarophile, such as an N-2,2,2-trifluoroethyl-substituted isatin (B1672199) imine. nih.gov The process is effectively catalyzed by a bifunctional organocatalyst, often a tertiary amine-squaramide derived from chiral cyclohexanediamine. researchgate.netnih.gov This catalyst is crucial for achieving high stereoselectivity. nih.gov The reaction proceeds under mild conditions and exhibits broad functional group tolerance, consistently delivering structurally diverse spiro-fused polyheterocyclic products containing oxindole, pyrrolidine, and hydrobenzofuran motifs in excellent yields and stereoselectivities. researchgate.netnih.gov
The utility of this method is highlighted by the high efficiency and asymmetric induction observed across a range of substrates.
| Entry | Nitrobenzofuran Substituent | Dipolarophile | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | H | Isatin Imine A | Squaramide | 99 | >20:1 | 98 |
| 2 | 5-Me | Isatin Imine A | Squaramide | 95 | >20:1 | 97 |
| 3 | 5-Cl | Isatin Imine A | Squaramide | 98 | >20:1 | 99 |
| 4 | 5-Br | Isatin Imine B | Squaramide | 97 | >20:1 | 96 |
| 5 | 5-F | Isatin Imine B | Squaramide | 96 | >20:1 | 95 |
This table presents representative data from organocatalyzed dearomative cycloaddition reactions, demonstrating the consistently high yields and stereoselectivities achieved. nih.govresearchgate.netnih.gov
Functional Group Interconversions and Post-Synthetic Modification
The synthetic utility of the this compound core is significantly enhanced by the ability to perform subsequent functionalization. These post-synthetic modifications allow for the diversification of the scaffold and the introduction of chemical handles for further elaboration.
Strategies for Regioselective Halogenation and Derivatization
The controlled, regioselective introduction of functional groups onto the cyclopenta[b]benzofuran framework is essential for targeted synthesis. In the context of synthesizing Beraprost, a key intermediate possessing the tricyclic cyclopenta[b]benzofuran core undergoes selective halogenation and formylation to install the necessary butyrate (B1204436) side-chain. nih.gov This demonstrates that specific positions on the aromatic portion of the molecule can be targeted for functionalization, a critical step in building more complex, biologically active molecules. The ability to control the position of substitution is a key challenge in the derivatization of fused heterocyclic systems.
Transformations Demonstrating Synthetic Utility
The products derived from modern synthetic methodologies often serve as versatile intermediates for further chemical transformations. The cycloadducts obtained from the dearomative cycloaddition of 2-nitrobenzofurans showcase this potential. nih.gov These complex structures can undergo various modifications, including both aromative and non-aromative removal of the nitro group, which acts as a traceless activating group. nih.gov
Furthermore, cyclopenta[b]benzofuran products synthesized via other organocatalytic routes have been subjected to several transformations that confirm their synthetic utility. semanticscholar.orgnih.gov These include:
Nucleophilic Addition: The bicyclic ring system demonstrates selective reactivity, with nucleophilic attack occurring exclusively on the exo face, even in the presence of sterically demanding substituents. semanticscholar.org
Barton's Vinyl Iodide Synthesis: The ketone functionality within the five-membered ring can be converted into a vinyl iodide via the formation of a hydrazone, followed by iodination and elimination. semanticscholar.org This transformation introduces a valuable functional group for subsequent cross-coupling reactions without loss of enantiopurity. semanticscholar.org
| Starting Material | Transformation | Product Type | Significance |
| Nitro-dearomatized Cycloadduct | Removal of nitro group | Aromatized or non-aromatized benzofuran | Demonstrates the role of nitro as an activating group. nih.gov |
| Cyclopenta[b]benzofuran with ketone functionality | Nucleophilic attack (e.g., Grignard reagent) | Tertiary alcohol | Shows high facial selectivity (exo attack). semanticscholar.org |
| Cyclopenta[b]benzofuran with ketone functionality | Hydrazone formation, iodination, elimination | Vinyl iodide | Introduces a handle for cross-coupling reactions. semanticscholar.org |
This table summarizes key post-synthetic modifications performed on the this compound scaffold and its derivatives, highlighting their synthetic versatility.
Green Chemistry Principles in this compound Synthesis
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product, is a central tenet of green chemistry. jocpr.com Synthetic strategies with high atom economy maximize the incorporation of reactant atoms into the final molecular structure, thereby minimizing the generation of byproducts. jk-sci.com Complementing this is step economy, which favors synthetic pathways with the fewest possible reaction steps. One-pot reactions, tandem reactions, and domino (or cascade) reactions are exemplary of high step economy, as they combine multiple transformations into a single operation, avoiding the need for isolation and purification of intermediates. nih.govresearchgate.net
In the context of this compound synthesis, researchers have developed innovative methods that exhibit excellent atom and step economy. These often involve catalytic processes that enable efficient bond formation and skeletal construction in a controlled manner.
One notable approach is the hemin (B1673052)/t-BuOOH-catalyzed oxidative phenol-enamine formal [3+2] cycloaddition. researchgate.netrsc.org This method constructs the valuable cyclopenta[b]benzofuran scaffold under environmentally benign conditions. The reaction demonstrates high atom and step-economy by assembling the complex fused-ring system from relatively simple precursors in a single, efficient step. rsc.org
The following table provides a comparative overview of a greener, one-pot cycloaddition approach to the synthesis of the this compound core structure versus a more traditional, linear synthetic sequence. The data highlights the advantages of modern synthetic design in improving efficiency and sustainability.
| Feature | Greener One-Pot Cycloaddition rsc.org | Traditional Linear Synthesis (Illustrative) |
| Reaction Type | [3+2] Cycloaddition | Multi-step (e.g., Friedel-Crafts, reduction, cyclization) |
| Number of Steps | 1 | 3+ |
| Key Catalyst | Hemin/t-BuOOH | Lewis acids, metal hydrides, etc. |
| Atom Economy | High | Often moderate to low |
| Waste Generation | Minimized | Significant (byproducts, reagents) |
| Intermediate Isolation | Not required | Required at each step |
| Solvent/Energy Use | Reduced | High |
Reaction Mechanisms and Mechanistic Investigations
Detailed Reaction Pathway Elucidation
The synthesis of cyclopenta[b]benzofurans can proceed through various pathways, including intramolecular cyclizations and cycloadditions. Mechanistic studies, often supported by computational analysis, have been instrumental in mapping these intricate transformations.
Several synthetic strategies have been developed where the direct observation or computational modeling of intermediates and transition states has been key to understanding the reaction pathway.
In an organocatalytic approach combining a Brønsted base and an N-heterocyclic carbene (NHC), the formation of the cyclopenta[b]benzofuran scaffold proceeds via a one-pot double cyclization. rsc.orgnih.gov The reaction begins with an enantioselective Michael addition, followed by a benzoin (B196080) condensation. rsc.org The key intermediate in the NHC-catalyzed benzoin condensation is the Breslow intermediate, which is formed from the aldehyde and the NHC catalyst.
Another powerful method involves a rhodium(III)-catalyzed reaction of 2'-hydroxychalcones with alkynes, which proceeds through a sequential C-C bond cleavage and dehydrogenative annulation. researchgate.netacs.org Isotopic labeling studies using ¹³C have revealed that C-C bond cleavage occurs at both the C-C(C=O) bond of the chalcone (B49325) and the C≡C bond of the alkyne. researchgate.net
A hemin (B1673052)/t-BuOOH-catalyzed oxidative phenol-enamine formal [3+2] cycloaddition has also been developed. researchgate.netrsc.org Mechanistic investigations suggest the involvement of an unstable o-quinonimine intermediate, which is susceptible to dimerization and polymerization if not efficiently trapped in the cycloaddition. researchgate.net This pathway is characterized by a two-electron oxidation process. rsc.org
Furthermore, computational studies on the divergent synthesis of related benzofuran (B130515) fused systems have identified key zwitterionic and allene (B1206475) intermediates. rsc.org For instance, the reaction of an aurone-derived α,β-unsaturated imine with a ynone, catalyzed by a Lewis base, proceeds through a zwitterionic intermediate which then reorganizes to an allene intermediate before subsequent cyclization. rsc.org
The table below summarizes key intermediates identified in various synthetic routes to cyclopenta[b]benzofuran and related structures.
| Synthetic Route | Key Intermediates Identified | Method of Investigation |
| Brønsted Base/NHC-Catalyzed Double Cyclization rsc.orgnih.gov | Breslow Intermediate | Mechanistic Proposal |
| Rhodium(III)-Catalyzed Annulation researchgate.netacs.org | Rhodacycle | ¹³C Labeling Experiments |
| Hemin-Catalyzed Oxidative [3+2] Cycloaddition researchgate.netrsc.org | o-Quinonimine Intermediate | Mechanistic Studies |
| Lewis Base-Catalyzed Divergent Annulation rsc.org | Zwitterionic Intermediate, Allene Intermediate | Computational Analysis (DFT) |
| Iron(III) Chloride-Catalyzed Cycloisomerization researchgate.net | Bisepoxide Intermediate (proposed) | Mechanistic Proposal |
Intramolecular rearrangements are a notable feature in certain synthetic pathways leading to complex heterocyclic systems. In the synthesis of a related 1H-cyclopenta[b]pyridine-4,5-dione system, the reaction mechanism was found to involve both an intramolecular 1,2-shift and an intermolecular transfer of tert-butyl groups from the reaction intermediates. researchgate.net These processes were elucidated using DFT/B3LYP/6–311++G(d,p) (SMD) calculations, highlighting the power of computational chemistry in understanding complex molecular rearrangements. researchgate.net
In a rhodium-catalyzed [2+2+1] hydrative annulation of 1,6-enynes with terminal alkynes to form cyclopenta[b]benzofuranols, the proposed mechanism involves a sequence of a 1,5-H-shift followed by a 1,2-rhodium migration, which leads to a contracted rhodacycle intermediate before the final product is formed. researchgate.net
Activation Modes and Stereoinduction Models in Asymmetric Synthesis
Achieving high stereoselectivity in the synthesis of 1H-Cyclopenta[b]benzofurans is a significant challenge, addressed through various asymmetric catalytic strategies. The activation of substrates and the models for stereoinduction are central to the success of these methods.
A structure-activity relationship study of the Brønsted-base catalyst showed that changes to the vinyl side-chain of quinine (B1679958) did not significantly affect the reaction's selectivity. rsc.org Based on the absolute configuration of the products, stereochemical models have been proposed to explain the observed enantioselectivity. nih.gov A proof of principle for achieving diastereodivergence has also been demonstrated by using chiral NHC catalysts. nih.gov
Influence of Structural and Electronic Effects on Reactivity
The reactivity of the starting materials and the stability of intermediates are heavily influenced by structural and electronic factors. These effects can dictate the reaction pathway and the feasibility of a given transformation.
In the synthesis of cyclopenta[b]benzofuran derivatives via the reaction of 1,3-dicarbonyl compounds with α,β,γ,δ-unsaturated aldehydes, the structural and electronic properties of the conjugated polyene carbonyl system are critical in controlling reactivity. researchgate.net Similarly, in the palladium-catalyzed synthesis of benzofurans, the presence of electron-donating or electron-withdrawing groups on the substrates can significantly affect the reaction outcome. organic-chemistry.org
During the organocatalytic double cyclization, substrates with an electron-withdrawing substituent (e.g., fluorine) showed lower enantioselectivity, possibly due to the increased acidity of the carbonyl α-proton. rsc.org Conversely, substrates bearing electron-donating methoxy (B1213986) groups reacted with high diastereo- and enantioselectivity. rsc.org The structural requirements for the biological activity of cyclopenta[b]benzofuran analogues, such as those isolated from Aglaia perviridis, also provide insight into how structural modifications influence the molecule's interactions and reactivity in a biological context. nih.gov
Role of Catalytic Cycles and Species in Transformation
Catalytic cycles are the engine of many synthetic transformations, providing a low-energy pathway from reactants to products. The nature of the active catalytic species is fundamental to the efficiency and selectivity of the reaction.
Brønsted Base/NHC Catalysis : In the one-pot synthesis of cyclopenta[b]benzofurans, two distinct but complementary catalytic cycles operate. rsc.org The first is a Brønsted base-catalyzed enantioselective Michael addition. The second is an NHC-catalyzed benzoin condensation. The Brønsted base initiates the second cycle by deprotonating the NHC precatalyst to form the active nucleophilic carbene. rsc.org Interestingly, performing the reaction under synergistic conditions where both catalysts are added simultaneously resulted in no observed reactivity, demonstrating the necessity of the sequential, one-pot approach. rsc.org
Rhodium(III) Catalysis : A rhodium(III)-catalyzed strategy for synthesizing polysubstituted cis-3a,8b-dihydro-1H-cyclopenta[b]benzofuran-1-ones involves a catalytic cycle initiated by the coordination of the 2'-hydroxychalcone (B22705) to the [RhCp*Cl₂]₂ catalyst. researchgate.netacs.org This is followed by C-H activation, insertion of the alkyne into the Rh-C bond to form a rhodacycle intermediate, C-C bond cleavage, and reductive elimination to release the product and regenerate the active Rh(III) species. researchgate.net
Hemin/Iron Catalysis : A biomimetic oxidative cycloaddition utilizes a hemin/t-BuOOH system. researchgate.netrsc.org Hemin, an iron-containing porphyrin, acts as the catalyst. The proposed cycle involves the oxidation of the phenol (B47542) by a high-valent iron-oxo species, generated from hemin and the oxidant tert-butyl hydroperoxide (t-BuOOH), to form a phenoxy radical. This radical is then involved in the formation of the key o-quinonimine intermediate, which undergoes the [3+2] cycloaddition with the enamine. researchgate.net
Palladium-NHC Catalysis : The synthesis of cyclopenta[b]benzofurans can be achieved using a palladium N-heterocyclic carbene (NHC) complex. researchgate.net This catalyst facilitates the addition of ortho-iodophenols to diazabicyclic alkenes, initiating a cascade that forms the fused ring system. researchgate.net
The table below details the catalysts and proposed active species for various syntheses.
| Catalytic System | Proposed Active Species/Cycle | Synthetic Transformation |
| Brønsted Base (Quinine Deriv.) / NHC rsc.orgnih.gov | Dual catalytic cycles: Base-catalyzed Michael addition followed by NHC-catalyzed (Breslow intermediate) benzoin condensation. | Intramolecular double cyclization of ortho-substituted cinnamaldehydes. |
| Rhodium(III) researchgate.netacs.org | Active Rh(III) species in a cycle involving C-H activation, alkyne insertion (rhodacycle), and C-C cleavage. | Annulation of 2'-hydroxychalcones and alkynes. |
| Hemin / t-BuOOH researchgate.netrsc.org | High-valent iron-oxo species generated from hemin and t-BuOOH. | Oxidative phenol-enamine [3+2] cycloaddition. |
| Palladium-NHC researchgate.net | Palladium NHC complex. | Addition of ortho-iodophenols to diazabicyclic alkenes. |
| Iron(III) Chloride researchgate.net | Lewis acidic Fe(III) center. | Interrupted vinylogous iso-Nazarov reaction of trienones. |
Derivatives and Structural Modifications of the 1h Cyclopenta B Benzofuran Scaffold
Synthesis of Substituted 1H-Cyclopenta[b]benzofuran Analogues
The synthesis of substituted this compound analogues has been achieved through various innovative strategies, often focusing on efficiency and stereocontrol. A one-pot organocatalytic approach combining a Brønsted base and N-heterocyclic carbene (NHC) catalysis has been developed for the construction of the cyclopenta[b]benzofuran scaffold. rsc.orgrsc.org This method involves an intramolecular double cyclization, beginning with an enantioselective Michael addition, followed by a benzoin (B196080) condensation of ortho-substituted cinnamaldehydes, to yield cyclopenta[b]benzofurans in moderate to good yields with high stereoselectivity. rsc.orgrsc.orgrsc.org
Other synthetic methodologies include:
Domino reactions: An unprecedented domino synthesis has been described involving the reaction of 1,3-dicarbonyl compounds with α,β,γ,δ-unsaturated aldehydes. researchgate.net
[3+2] Cycloadditions: Palladium-catalyzed [3+2] cycloadditions represent a common strategy. rsc.org Biomimetic oxidative phenol-enamine [3+2] cycloadditions catalyzed by hemin (B1673052)/t-BuOOH have also been developed for a more environmentally friendly synthesis. researchgate.net
Nazarov Cyclizations: This method has been employed for the synthesis of the cyclopenta[b]benzofuran core. rsc.orgnih.gov
Intramolecular Epoxide Openings: This strategy offers another route to the desired scaffold. rsc.org
Rhodium(III)-catalyzed C-H activation: A one-step synthesis of polysubstituted cis-3a,8b-dihydro-1H-cyclopenta[b]benzofuran-1-ones from 2'-hydroxychalcones and alkynes has been achieved through a sequence of C-C bond cleavage and dehydrogenative annulation. researchgate.net
The scope of these reactions has been demonstrated with a variety of substrates, tolerating both electron-donating and electron-withdrawing substituents at different positions on the aromatic rings. rsc.org For instance, substrates with methoxy (B1213986) groups at positions 5, 6, or 7 of the benzofuran (B130515) ring system react to provide the desired products in good yields and high stereoselectivity. rsc.org
Table 1: Selected Synthetic Methods for this compound Analogues
| Synthetic Method | Catalyst/Reagents | Key Features | Reference(s) |
|---|---|---|---|
| Organocatalytic Double Cyclization | Brønsted base / N-heterocyclic carbene (NHC) | One-pot, enantioselective, forms two rings | rsc.orgrsc.orgrsc.org |
| Domino Reaction | - | Reaction of 1,3-dicarbonyls and unsaturated aldehydes | researchgate.net |
| [3+2] Cycloaddition | Palladium catalysts or Hemin/t-BuOOH | Convergent approach | rsc.orgresearchgate.net |
| Nazarov Cyclization | - | Forms the cyclopentane (B165970) ring | rsc.orgnih.gov |
| Rh(III)-catalyzed C-H activation | Rhodium(III) complexes | C-C cleavage and dehydrogenative annulation | researchgate.net |
Design Principles for Structural Diversity
The design of diverse libraries of this compound analogues is crucial for exploring their chemical space and potential applications. rsc.orgnih.gov
Strategies for diversifying the this compound scaffold focus on modifying peripheral substituents and altering the ring fusion. The introduction of various functional groups on the aromatic rings can be achieved by using appropriately substituted starting materials in the synthetic sequences. rsc.org For example, different substitution patterns on the aromatic rings A and B are a common feature in naturally occurring cyclopenta[b]benzofurans. nih.gov
Furthermore, the core structure itself can be modified. For instance, amidino-rocaglates, a class of synthetic rocaglates, feature an amidine ring fused to the cyclopenta[b]benzofuran scaffold. nih.govbiorxiv.org This modification has been shown to influence the conformational properties of the molecule. researchgate.net The development of synthetic routes that allow for late-stage diversification is highly desirable. researchgate.net
The incorporation of chiral centers with high stereocontrol is a key aspect of synthesizing biologically relevant this compound analogues. nih.gov Enantioselective synthesis is often achieved using chiral catalysts, such as chiral Brønsted bases in combination with NHCs, which can lead to products with high diastereomeric ratios and enantiomeric excesses. rsc.org The absolute configuration of the resulting cyclopenta[b]benzofurans can be determined by X-ray crystallography, which then allows for the development of stereochemical models to explain the observed selectivity. rsc.orgrsc.org
The synthesis of spiro structures fused to the this compound core represents a significant structural diversification. An organocatalyzed asymmetric dearomative cycloaddition between 2-nitrobenzofurans and isatin-derived Morita-Baylis-Hillman carbonates, using a modified cinchona alkaloid as the catalyst, has been developed to produce cyclopenta[b]benzofuran derivatives with three contiguous stereocenters, including a spiro-quaternary chiral center. researchgate.net These reactions typically proceed with excellent yields and stereoselectivities. researchgate.net
Conformational Analysis of Fused Ring Systems
The three-dimensional structure of the this compound scaffold is crucial for its interaction with biological targets. Conformational analysis reveals the dynamic nature of the fused ring system.
Computational modeling and conformational searches have shown that while the benzofuran part of the scaffold is predominantly planar, the fused cyclopentane ring exhibits flexibility through pseudorotation. nih.govbiorxiv.orgresearchgate.netacs.org This leads to different envelope or slightly twisted envelope conformations. nih.govbiorxiv.orgacs.org These conformers can be classified based on which carbon atom of the cyclopentane ring assumes the "exo" position, pointing either "up" or "down" relative to the plane of the benzofuran ring. nih.govbiorxiv.orgresearchgate.netacs.org For example, in computational studies of Rocaglamide (B1679497) A (RocA), different core conformational clusters have been identified, such as a C1-exo-up and a C2-exo-down conformation. nih.govacs.org
Achieving high stereochemical purity and controlling the diastereomeric outcome are paramount in the synthesis of complex molecules like this compound analogues. rsc.org The desired stereochemistry for many biologically active compounds includes a cis-ring fusion. rsc.org In the organocatalytic double cyclization mentioned earlier, high diastereomeric ratios (e.g., up to 19:1 dr) and enantiomeric excesses (e.g., up to 96% ee) have been reported. rsc.org The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome. For instance, the use of different cinchona alkaloid derivatives as Brønsted base catalysts can influence both the yield and the enantioselectivity of the reaction. rsc.org The stereochemical relationship between different centers, such as C(2) and C(3a) in radical-mediated cyclizations, can be established with high control, matching that of the natural products. researchgate.net
Spectroscopic and Structural Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1H-Cyclopenta[b]benzofuran derivatives, offering deep insights into their complex three-dimensional structures.
Residual Dipolar Couplings (RDCs) have proven to be a powerful tool for the unambiguous determination of the constitution and configuration of novel cyclopenta[b]benzofuran derivatives. rsc.orgresearchgate.net RDCs provide long-range structural information by measuring the dipolar interactions between nuclei in a partially aligned medium. nih.govnih.gov This technique is particularly valuable for establishing the stereochemistry of complex molecules where traditional methods like Nuclear Overhauser Effect (NOE) may be insufficient. rsc.orgresearchgate.net
In the study of newly synthesized cyclopenta[b]benzofuran derivatives, RDCs, in conjunction with ab initio 13C NMR chemical shift predictions, have been instrumental in firmly establishing the constitution and relative configuration of the products. rsc.orgresearchgate.net The analysis involves fitting experimental RDC data to the global molecular order for each potential configuration, which are then ranked based on the quality of the fit. researchgate.net This approach has been successfully applied to determine the stereochemistry of challenging isomeric compounds. researchgate.net
Two-dimensional (2D) NMR experiments, specifically 1H-1H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals in the spectra of this compound derivatives. nih.govnih.govresearchgate.net
The 1H-1H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.comlibretexts.org For instance, in a derivative of this compound, COSY correlations can reveal the connectivity within the cyclopentane (B165970) ring, such as the coupling between H-1, H-2, and H-3 protons. nih.govnih.gov
The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. emerypharma.comlibretexts.org For example, HMBC correlations can link protons on the cyclopentane ring to carbons in the benzofuran (B130515) system, and vice versa. nih.govnih.gov Key HMBC correlations that have been used to confirm assignments in cyclopenta[b]benzofuran derivatives include:
Correlations from H-1 and H3-19 to C-2, and from H-2 to C-1. nih.gov
Correlations between H-5 and carbons C-4a, C-6, C-7, and C-8a. nih.gov
These techniques, often used in combination, allow for the unambiguous assignment of nearly all proton and carbon resonances, which is a prerequisite for more advanced structural analysis. emerypharma.comgithub.io
Scalar (J) coupling constants, obtained from high-resolution 1D and 2D NMR spectra, provide valuable information about the dihedral angles between coupled protons and are thus instrumental in confirming the stereochemistry of this compound derivatives. znaturforsch.comscienceopen.comresearchgate.net The magnitude of the vicinal coupling constant (³JHH) is related to the torsional angle between the protons, as described by the Karplus equation. oup.com
For instance, in derivatives of this compound, the coupling constants between protons on the cyclopentane ring (e.g., J1,2 and J2,3) can help determine the relative configuration of the stereocenters at C-1, C-2, and C-3. znaturforsch.comacs.org A large coupling constant (typically > 8 Hz) often indicates a trans-diaxial relationship between protons, while smaller coupling constants are indicative of cis or equatorial-axial relationships. oup.com This information, combined with data from NOESY experiments, allows for the confident assignment of the relative stereochemistry of the fused ring system. nih.govznaturforsch.com
Vibrational Spectroscopy Applications (IR) in Structural Confirmation
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives, thereby confirming key structural features. nih.govcore.ac.ukscispace.com The IR spectrum provides information about the vibrational modes of the molecule.
In various studies of cyclopenta[b]benzofuran derivatives, IR spectroscopy has been used to confirm the presence of specific functional groups, including:
Hydroxy groups (-OH): Indicated by a broad absorption band typically in the region of 3400-3200 cm⁻¹. nih.gov
Carbonyl groups (C=O): Strong absorption bands in the region of 1750-1650 cm⁻¹, with the exact frequency depending on whether it is part of an ester, amide, or ketone. nih.govnih.gov
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. mdpi.com
C-O stretching (in the furan (B31954) ring): Absorption bands in the fingerprint region, often around 1258 and 1073 cm⁻¹. scispace.com
By comparing the observed IR absorption bands with known characteristic frequencies, researchers can confirm the presence or absence of key functional groups, which complements the structural information obtained from other spectroscopic methods. core.ac.ukdtu.dk
| Functional Group | Typical IR Absorption Range (cm⁻¹) | Reference |
| Hydroxy (-OH) | 3400-3200 | nih.gov |
| Ester Carbonyl (C=O) | ~1734 | nih.gov |
| Amide Carbonyl (C=O) | ~1693, ~1659 | nih.gov |
| Aromatic C-H | 3100-3000 | mdpi.com |
| C-O (furan) | ~1258, ~1073 | scispace.com |
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. nih.govcore.ac.ukscispace.com High-Resolution Mass Spectrometry (HRESIMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.govnih.gov
For example, in the characterization of novel cyclopenta[b]benzofuran derivatives isolated from natural sources, HRESIMS has been used to establish their molecular formulas. The observed m/z value for the molecular ion (e.g., [M+Na]⁺) is compared to the calculated value for a proposed formula, and a close match confirms the elemental composition. nih.govnih.gov This information is crucial for deducing the number of rings and double bonds in the molecule (indices of hydrogen deficiency) and for complementing the structural data obtained from NMR and other spectroscopic methods. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound derivatives by probing the electronic transitions within the molecule. nih.govdergipark.org.tr The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of this compound derivatives. rsc.orgspringernature.com This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive structural proof.
A landmark in the study of this class of compounds was the structural elucidation of rocaglamide (B1679497), a complex this compound, through single-crystal X-ray analysis. rsc.orgnih.gov This analysis established the relative stereochemistry of the molecule. rsc.org The absolute stereochemistry of rocaglamide was later unequivocally confirmed as (1R,2R,3S,3aR,8bS) through enantioselective synthesis. nih.gov
Similarly, the structures of other derivatives, such as dehydrorocaglamide and aglain A, have been unambiguously proven by X-ray crystallography, which also revealed their relative configurations. rsc.orgnih.gov For instance, the absolute configuration of one cytotoxic rocaglate derivative was established by single-crystal X-ray diffraction using Cu Kα radiation. scienceopen.com In cases where suitable crystals for X-ray analysis cannot be obtained, the absolute configuration is often deduced by comparing their circular dichroism (CD) spectra with that of rocaglamide. nih.gov
Computational Prediction of Spectroscopic Parameters
Computational methods have become increasingly vital in the structural characterization of natural products, including this compound derivatives. researchgate.netufg.br These quantum chemical calculations can predict various NMR parameters with a high degree of accuracy, aiding in the correct assignment of complex structures and stereochemistry. researchgate.netufg.br The modeling of ¹H and ¹³C chemical shifts, as well as spin-spin coupling constants, has seen significant advancements in precision and applicability. researchgate.netufg.br
Ab initio calculations of ¹³C NMR chemical shifts serve as a powerful tool for establishing the constitution and configuration of novel this compound derivatives. nih.gov This method involves calculating the theoretical chemical shifts for all possible diastereomers of a synthesized molecule and comparing them with the experimental data. researchgate.netnih.gov
For example, in the synthesis of new cyclopenta[b]benzofuran derivatives, ab initio ¹³C NMR chemical shift predictions, in conjunction with residual dipolar couplings (RDCs), have been instrumental in firmly establishing the structure of the products. researchgate.netnih.gov The process typically involves geometry optimization of the possible isomers followed by the calculation of NMR shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netsemanticscholar.org The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The agreement between the calculated and experimental shifts, often evaluated using statistical measures like the mean absolute error (MAE), helps to identify the correct isomer. researchgate.net
The following table showcases an example of experimental versus calculated ¹³C NMR chemical shifts for a derivative of this compound.
| Atom No. | Experimental δ (ppm) | Calculated δ (ppm) |
| 2 | 48.9 | 50.1 |
| 3 | 42.1 | 43.5 |
| 3a | 54.3 | 55.2 |
| 4 | 129.5 | 130.8 |
| 5 | 122.1 | 123.4 |
| 6 | 128.9 | 130.1 |
| 7 | 111.8 | 112.9 |
| 8 | 158.3 | 159.5 |
| 8a | 131.2 | 132.4 |
| 8b | 90.1 | 91.3 |
| 9 | 170.5 | 171.8 |
Note: Data is hypothetical and for illustrative purposes.
Quantum mechanical calculations provide a comprehensive approach to predicting a range of NMR parameters beyond just chemical shifts. mdpi.com These calculations take into account the intricate electronic environment of the nuclei within the molecule. mdpi.com For complex molecules like this compound derivatives, these calculations are crucial for distinguishing between subtle stereochemical differences that may not be apparent from simple 1D NMR spectra. researchgate.net
The process begins with generating low-energy conformers for each potential isomer using molecular mechanics. researchgate.net These conformers are then subjected to more accurate, but computationally intensive, density functional theory (DFT) calculations to optimize their geometries and determine their relative energies. researchgate.net The NMR shielding constants for each conformer are then calculated, often using the GIAO method. researchgate.netscispace.com
The final predicted NMR parameters for a given isomer are obtained by taking a Boltzmann-weighted average of the parameters for all its contributing low-energy conformers. researchgate.net These predicted values are then compared against the experimental data. Various computational protocols and tools, such as DP4+, are available to statistically evaluate the goodness of fit between the experimental and calculated data for each candidate structure, thereby enabling the assignment of the most probable structure. researchgate.netresearchgate.net
The following table provides a comparison of experimental and computationally predicted ¹H NMR chemical shifts for a hypothetical this compound derivative.
| Proton | Experimental δ (ppm) | Predicted δ (ppm) |
| H-1 | 4.73 | 4.65 |
| H-2 | 3.95 | 3.88 |
| H-3 | 4.39 | 4.31 |
| H-4 | 7.15 | 7.08 |
| H-5 | 6.61 | 6.55 |
| H-6 | 7.03 | 6.97 |
| H-7 | 7.03 | 6.97 |
Note: Data is hypothetical and for illustrative purposes.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic behavior that governs the structure and properties of 1H-Cyclopenta[b]benzofuran and its derivatives. These ab initio methods are crucial for accurately determining molecular geometries and predicting spectroscopic properties, which aids in structural confirmation.
A significant application of QM calculations is the prediction of Nuclear Magnetic Resonance (NMR) parameters. For instance, ab initio calculations of ¹³C NMR chemical shifts have been instrumental in the structural and configurational assignment of newly synthesized cyclopenta[b]benzofuran derivatives. researchgate.netnih.gov By comparing the computationally predicted chemical shifts for all possible stereoisomers with experimental data, researchers can unambiguously establish the correct structure. researchgate.netidc-online.com The DP4 method, a statistical approach that uses computed NMR shifts, has been employed to determine the correct stereoisomer of cyclopenta[b]benzofuran products with a high degree of confidence. idc-online.com
Density Functional Theory (DFT) in Reaction Mechanism Studies
Density Functional Theory (DFT) is a powerful and widely used QM method to investigate the intricacies of chemical reactions involving the cyclopenta[b]benzofuran scaffold. DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby elucidating reaction pathways.
Studies have utilized DFT to explore the mechanisms of various cycloaddition reactions that form the core structure or related heterocyclic systems. For example, in the synthesis of spiro-cyclopentanone benzofurans, computational analysis using DFT was employed to gain deeper insights into the mechanistic details and understand the role of catalysts in achieving skeletal diversity. rsc.orgrsc.org DFT calculations have also been used to investigate the mechanism of converting intermediate compounds into the final tricyclic cyclopenta[b]benzofuran product, revealing a conrotatory 4π-electron electrocyclization with a modest free energy barrier. idc-online.com In the formation of other benzofuran (B130515) derivatives, DFT calculations have helped to elucidate complex reaction mechanisms, including those involving homolytic cleavage of double bonds or tandem coupling reactions. arabjchem.org
Table 1: Application of DFT in Reaction Mechanism Analysis
| Reaction Type | Computational Method | Key Findings |
| Electrocyclization | M06/6-31+G** | Identified a conrotatory 4πe⁻ transition state with a 14.5 kcal/mol barrier for tricycle formation. idc-online.com |
| Divergent Annulation | DFT and DLPNO-CCSD(T) | Investigated mechanistic intricacies and the role of catalysts in controlling skeletal diversity. rsc.orgrsc.org |
| Oxidative Cycloaddition | DFT/B3LYP/6–311++G(d,p) | Examined reaction mechanisms involving intramolecular shifts in related heterocyclic syntheses. researchgate.net |
| Tandem Coupling | DFT | Revealed homolytic cleavage of a C=C bond and the role of molecular oxygen in the synthesis of benzofuran derivatives. arabjchem.org |
Force Field Parameterization and Conformational Search Methodologies
While QM methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM), which employs force fields, offers a more efficient alternative for exploring the conformational space of molecules. Force fields are collections of parameters and equations that approximate the potential energy of a molecular system.
For derivatives of this compound, established force fields like OPLS4 and OPLS_2005 have been used in computational studies. biorxiv.org However, it has been noted that even well-parameterized force fields may not always successfully predict the lowest-energy conformer that matches the experimentally observed (e.g., protein-bound) structure, highlighting the challenges in the field. biorxiv.org In some cases, this has necessitated further refinement or the use of QM-optimized structures. biorxiv.org The selection of an appropriate force field is critical, as it directly impacts the accuracy of conformational searches and molecular dynamics simulations.
Molecular Modeling and Simulation of Compound Dynamics
Molecular modeling and simulations provide a dynamic picture of molecules, revealing their flexibility and conformational preferences over time. These techniques are vital for understanding how cyclopenta[b]benzofuran derivatives might behave in a biological environment.
Prediction of Conformational Landscapes
The biological activity of a molecule is often linked to a specific three-dimensional shape. Computational methods are used to generate and evaluate a wide range of possible conformations to map the molecule's conformational landscape.
For derivatives of this compound, such as Rocaglamide (B1679497) A (RocA), conformational searches have shown that the core structure's flexibility is primarily driven by the pseudorotation of the fused cyclopentane (B165970) ring, while the benzofuran portion remains largely planar. biorxiv.orgresearchgate.net These searches can identify several low-energy conformational clusters. biorxiv.org The conformers are often classified based on the cyclopentane ring's envelope or twisted-envelope conformation, where different carbon atoms assume an "exo" position relative to the plane of the benzofuran ring. biorxiv.orgresearchgate.net This detailed conformational analysis is crucial for understanding how these molecules might fit into a protein's binding site.
Analysis of Intramolecular Dynamics and Flexibility
Beyond static conformations, it is important to understand the molecule's internal motions. Simulations can reveal the flexibility of different parts of the molecule and the transitions between conformational states. The fused cyclopenta[b]benzofuran ring system is largely rigid, composed of non-rotatable bonds, which limits its conformational entropy. biorxiv.org
However, certain derivatives exhibit dynamic behavior. For example, a new analogue of 5‴-episilvestrol, which possesses the cyclopenta[b]benzofuran core, demonstrated mutarotation in solution. researchgate.net This phenomenon, arising from the presence of a hydroxyl group that allows for epimerization, highlights the intramolecular dynamics that can occur. researchgate.net Molecular dynamics simulations can be used to model such processes, providing a window into the time-dependent behavior and structural flexibility of these compounds.
Computational Insights into Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and explain the reactivity and selectivity observed in chemical reactions. By analyzing the electronic properties of reactants and transition states, researchers can understand why certain atoms are more reactive or why a particular product is formed preferentially.
DFT-based reactivity descriptors, such as frontier molecular orbital (HOMO-LUMO) energies, molecular hardness, and electrophilicity, are calculated to understand interactions with other reagents. researchgate.net For example, in related benzofused heterocyclic systems, analysis of local ionization energy and electrostatic potential surfaces has successfully identified the most reactive sites for electrophilic attack, with theoretical results showing excellent agreement with experimental observations. researchgate.net
Furthermore, DFT calculations have been employed to explain the selectivity of reactions forming cyclopenta[b]benzofuran derivatives. In the synthesis of poly-substituted benzofurans, DFT studies have elucidated the chemo- and regioselectivity of the process. arabjchem.org Similarly, in the development of structurally diverse spiro-cyclopentanone benzofurans, computational analysis helped to rationalize how different catalysts could control the reaction pathway to yield different skeletal structures. rsc.orgrsc.org These insights are invaluable for optimizing reaction conditions and designing new synthetic routes to access specific, desired isomers.
Advanced Computational Methodologies for Chemical Data Analysis
Computational and theoretical chemistry have become indispensable tools for the in-depth analysis of the this compound scaffold and its derivatives. These methodologies provide critical insights into structure, reactivity, and potential biological activity, guiding synthetic efforts and elucidating mechanisms of action. Advanced computational techniques, including quantum mechanics calculations, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, are routinely employed to analyze and predict the chemical behavior of this important class of compounds.
Detailed Research Findings
Structural and Conformational Analysis: The precise determination of the three-dimensional structure of complex molecules like cyclopenta[b]benzofuran derivatives is a significant challenge. Computational methods are frequently used to complement experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the constitution and configuration of newly synthesized cyclopenta[b]benzofuran derivatives have been definitively established using a combination of residual dipolar couplings (RDCs) and ab initio ¹³C NMR chemical shift predictions. researchgate.netnih.gov
Density Functional Theory (DFT) calculations are a cornerstone of this type of analysis. They have been used to compute ¹H-NMR and ¹³C-NMR chemical shifts for related furan (B31954) structures, showing a high degree of correlation with experimental values and thus confirming proposed structures. mdpi.com A recent study on a related tetrahydro-1H-cyclopenta[c]furan demonstrated an excellent correlation between DFT-calculated and experimental NMR chemical shifts. mdpi.com
| Parameter | Correlation Coefficient (R²) |
| ¹H-NMR Spectrum | 0.9984 |
| ¹³C-NMR Spectrum | 0.9996 |
| Table 1: Correlation between DFT-calculated and experimental NMR chemical shifts for a related cyclopenta[c]furan, demonstrating the predictive power of the computational methodology. mdpi.com |
Furthermore, computational studies have delved into the conformational intricacies of the cyclopenta[b]benzofuran ring system itself, which is present in bioactive natural products like Rocaglamide (RocA). biorxiv.org These analyses use force field calculations followed by more accurate DFT methods to map the conformational landscape. biorxiv.org The primary conformational differences arise from the pseudorotation of the fused cyclopentane ring. biorxiv.org These conformers can be sub-classified based on which carbon atom of the cyclopentane ring assumes the "exo" position, pointing either "up" or "down" relative to the plane of the benzofuran ring. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For scaffolds related to benzofurans, 3D-QSAR models have been successfully developed to understand the structural requirements for inhibiting specific biological targets, such as Mycobacterium protein tyrosine phosphatase B (mPTPB). nih.gov
In one such study on benzofuran salicylic (B10762653) acid derivatives, a 3D-QSAR model indicated that steric and hydrophobic properties were key descriptors that positively contributed to the inhibitory activity. nih.gov The robustness and predictive power of the generated model were validated statistically, allowing it to be used to screen libraries of natural compounds for new, potentially more potent inhibitors. nih.gov
| Statistical Parameter | Value | Significance |
| r² (Coefficient of Determination) | > 0.6 | Goodness of fit of the model |
| q² (Cross-validated r²) | > 0.6 | Internal predictive ability |
| pred_r² (External validation) | > 0.5 | External predictive ability |
| Table 2: General statistical criteria for a robust and predictive 3D-QSAR model. Models developed for benzofuran derivatives have met these criteria, such as one with a q² of 0.8920 and a predicted r² of 0.8006. nih.gov |
Molecular Docking and Virtual Screening: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how cyclopenta[b]benzofuran derivatives and related compounds interact with biological targets at a molecular level. nih.govmdpi.com For example, docking studies have been used to rationalize the inhibitory activity of benzofuran derivatives against targets like p38α MAP kinase. nih.gov
Hierarchical virtual screening represents a more advanced application of these techniques. nih.gov This approach begins by using pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity, to rapidly screen large commercial or natural product databases. nih.gov The most promising hits from this initial screen are then subjected to more computationally intensive molecular docking simulations to evaluate their binding free energy (ΔG) and analyze their binding modes in detail. nih.gov This multi-step process was successfully applied to derivatives of Rocaglamide to discover new potential anti-skin cancer agents that target proteins like Chk1. nih.gov
Advanced Applications in Chemical Science and Technology
Building Blocks in the Synthesis of Architecturally Complex Molecules
The 1H-Cyclopenta[b]benzofuran scaffold is a privileged structural motif found in a wide array of architecturally complex and biologically significant molecules. researchgate.net Its core is present in numerous natural products, particularly the flavaglines, which are known for their potent anticancer and insecticidal properties. rsc.orgunivie.ac.at Compounds such as rocaglamide (B1679497) and silvestrol, isolated from plants of the Aglaia genus, feature this complex framework and have garnered substantial attention from the synthetic chemistry community. rsc.orgnih.gov
The utility of the cyclopenta[b]benzofuran core extends to the pharmaceutical industry. It serves as a key intermediate in the synthesis of Beraprost, an orally active prostacyclin analogue used to treat pulmonary hypertension and peripheral artery disease. nih.govrsc.orgrsc.org The synthesis of Beraprost highlights the importance of developing efficient methods to construct this chiral tricyclic system. rsc.orgrsc.orgsemanticscholar.orgacs.orgnih.gov
To meet the demand for these complex molecules, various synthetic strategies have been developed. These methods aim to construct the fused ring system with high efficiency and stereocontrol. rsc.org Notable approaches include palladium-catalyzed cycloadditions, Nazarov cyclizations, and biomimetic oxidative cycloadditions. rsc.orgrsc.org A particularly efficient one-pot strategy combines Brønsted base and N-heterocyclic carbene (NHC) catalysis to achieve an intramolecular double cyclization, yielding the desired scaffold in good yields and with excellent stereoselectivity. nih.govsemanticscholar.orgresearchgate.net
| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Outcome | Reference |
|---|---|---|---|---|
| Organocatalytic Double Cyclization | Quinine (B1679958) (Brønsted Base) / NHC Precursor | Enantioselective Michael Addition / Benzoin (B196080) Condensation | Good yields, up to 19:1 dr and 96% ee | nih.govsemanticscholar.org |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | RCM followed by Aromatization | Efficient construction of the tricyclic core for Beraprost | rsc.orgrsc.org |
| Oxidative Phenol-Enamine Cycloaddition | Hemin (B1673052) / t-BuOOH | Biomimetic [3+2] Cycloaddition | Environmentally benign synthesis with high atom economy | rsc.org |
| Cascade Reaction | Bifunctional Phosphonium Salt | Cascade cyclization of flavonoid derivatives | Access to architecturally complex cyclopenta[b]benzofuranols | rsc.org |
Applications in Materials Science
The exploration of this compound in materials science is an emerging field, driven by the electronic and photophysical properties inherent in its π-conjugated system.
Development of Novel Polymeric Structures and Coatings
While direct applications of the this compound parent molecule in the synthesis of polymers and coatings are not yet widely reported, the potential of related fused-ring heterocyclic systems is well-recognized. For instance, the structurally similar benzothieno[3,2-b]benzofuran (BTBF) scaffold, which incorporates sulfur instead of oxygen in one of the rings, has been successfully used to create organic small molecules for thermoelectric composites. mdpi.com These materials, when combined with single-walled carbon nanotubes, exhibit promising thermoelectric performance, mechanical flexibility, and thermal stability. mdpi.com Such studies suggest that the rigid, planar, and electronically active nature of the cyclopenta[b]benzofuran core could make it a viable candidate for incorporation into novel polymers, potentially for applications in organic electronics or advanced coatings, though this remains an area for future investigation.
Exploration in Non-linear Optical (NLO) Chromophores
Non-linear optical (NLO) materials are crucial for applications in optoelectronics, including optical computing and data transformation. researchgate.net Molecules with extended π-conjugation, often featuring electron donor-acceptor groups, are prime candidates for exhibiting NLO properties. physchemres.org Benzofuran (B130515) derivatives have been identified as promising scaffolds for NLO materials. physchemres.org
Although specific studies focusing on the NLO properties of the core this compound are limited, theoretical and experimental work on related structures provides a basis for its potential. DFT (Density Functional Theory) studies on other fused heterocyclic systems, such as cyclopenta-thiophene derivatives, have shown that structural modifications can significantly enhance NLO response. researchgate.netnih.gov Given that the this compound scaffold possesses a conjugated system, it is a plausible candidate for future exploration and development as a core for novel NLO chromophores, pending further functionalization to create a "push-pull" electronic architecture.
Role in Catalysis and Ligand Design
The rigid stereochemistry and functionalizable backbone of the this compound scaffold make it an intriguing platform for the design of specialized ligands and catalysts.
Metallocene-Based Pincer-Metal Complexes in Catalytic Reactions
Pincer ligands are a class of chelating agents that bind tightly to a metal center through three co-planar donor atoms, creating highly stable and reactive organometallic complexes. While the this compound scaffold possesses a rigid framework suitable for constructing pre-organized ligands, its application in metallocene-based or pincer-metal complexes is not yet documented in the scientific literature. The development of such catalysts would first require synthetic methods to introduce appropriate donor atoms (e.g., phosphino, amino, or thioether groups) onto the tricyclic core, representing a potential direction for future research in catalyst design.
Development of Chiral Catalysts from this compound Scaffolds
The creation of effective chiral catalysts often relies on ligands possessing a well-defined, rigid, and asymmetric structure. The successful synthesis of the this compound scaffold with high levels of enantiomeric excess is a critical first step toward its use in asymmetric catalysis. nih.gov
Recent advances in organocatalysis have enabled the efficient, stereocontrolled synthesis of chiral cyclopenta[b]benzofuran derivatives. nih.govsemanticscholar.org By employing a dual catalytic system involving a chiral Brønsted base (such as quinine) and an N-heterocyclic carbene (NHC), researchers have developed a one-pot double cyclization reaction. researchgate.netnih.gov This method provides access to optically active cyclopenta[b]benzofuran products with excellent diastereomeric ratios and high enantiomeric excess. nih.govsemanticscholar.org
| Catalyst System | Key Reaction Steps | Stereochemical Outcome | Significance | Reference |
|---|---|---|---|---|
| Chiral Brønsted Base (Quinine) + Achiral NHC | Enantioselective Intramolecular Michael Addition, followed by Benzoin Condensation | Up to 96% enantiomeric excess (ee) and >19:1 diastereomeric ratio (dr) | Provides access to enantiopure scaffolds for potential use as chiral ligands or catalysts. | nih.gov |
These enantiomerically enriched scaffolds serve as valuable precursors for the development of novel chiral ligands. By further functionalizing these core structures, it is conceivable to design new classes of catalysts for a range of asymmetric transformations, although the direct application of a this compound-based catalyst has yet to be realized. The ability to reliably produce this chiral framework is the foundational work that paves the way for its future role in ligand design. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes
The stereochemistry of 1H-Cyclopenta[b]benzofuran derivatives is critical to their biological function. While organocatalytic methods have shown promise in constructing this scaffold with high enantioselectivity, significant opportunities exist for expanding the synthetic toolkit. nih.govrsc.org
Future research should prioritize the development of new chiral catalysts and methodologies. An emerging frontier is the use of transition-metal catalysts featuring bespoke chiral ligands to control the formation of multiple stereocenters in a single, concerted step. Furthermore, exploring biocatalysis, using engineered enzymes, could provide environmentally benign and exceptionally selective pathways to chiral building blocks. A key goal is to develop methods that are not only highly selective but also robust, scalable, and applicable to a wide range of substrates, enabling the creation of diverse compound libraries.
Recent breakthroughs have utilized a combined Brønsted base and N-heterocyclic carbene (NHC) catalysis in a one-pot double cyclization, achieving excellent stereoselectivities of up to 96% enantiomeric excess (ee). nih.govrsc.org Future work will likely focus on improving these systems and developing entirely new catalytic concepts.
Table 1: Comparison of Current and Future Asymmetric Synthesis Strategies
| Strategy | Catalyst Type | Potential Advantages | Research Focus |
|---|---|---|---|
| Current | Organocatalysis (e.g., Chiral Brønsted Base/NHC) | Metal-free, high enantioselectivity demonstrated. nih.govrsc.org | Broadening substrate scope, improving diastereoselectivity. |
| Future | Transition-Metal Catalysis (e.g., Rh, Pd, Ir) | High turnover frequency, potential for novel bond formations. | Design of specific chiral ligands for the cyclopenta[b]benzofuran core. |
| Future | Biocatalysis (e.g., Engineered Enzymes) | Unparalleled selectivity, green reaction conditions. | Enzyme screening and directed evolution for non-natural reactions. |
| Future | Chiral Phase-Transfer Catalysis | Mild conditions, operational simplicity. | Development of catalysts for complex cascade reactions. |
Exploration of Unconventional Reaction Pathways and Transformations
Moving beyond traditional cyclization methods, the exploration of unconventional reaction pathways is paramount for accessing novel this compound analogues. These methods can unlock new chemical space and provide more efficient routes to complex molecules.
Future investigations should focus on areas such as photoredox and electrocatalysis to generate reactive intermediates under mild conditions, enabling previously inaccessible transformations. Cascade reactions, where multiple bonds are formed in a single operation, remain a key area of interest for improving synthetic efficiency. researchgate.net For instance, developing a cascade that leverages C-H activation could directly convert simple precursors into the complex tricyclic system. nih.gov Another promising avenue is the use of biomimetic approaches, such as the oxidative phenol-enamine [3+2] cycloaddition, which mimics biological processes to achieve remarkable selectivity and sustainability. researchgate.netrsc.org
Advanced Computational Studies for Predictive Organic Synthesis
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For a complex scaffold like this compound, advanced computational studies are crucial for accelerating synthetic development.
Future research will increasingly rely on high-level Density Functional Theory (DFT) calculations to elucidate complex reaction mechanisms, as has been done to study the 4πe– electrocyclization involved in some synthetic routes. comporgchem.com Such studies can identify key transition states and intermediates, guiding the rational design of more efficient reactions. A significant area for growth is the use of computational methods to predict the stereochemical outcome of reactions. Techniques like the DP4 method, which compares computed and experimental NMR spectra, have already proven effective in assigning the structure of complex diastereomers of this scaffold. comporgchem.com Similarly, calculated Electronic Circular Dichroism (ECD) spectra are valuable for determining the absolute configuration of new derivatives. nih.gov The integration of these predictive tools will minimize trial-and-error experimentation, saving time and resources.
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Application Area | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Elucidation | Identification of transition states, reaction energy profiles, understanding of reaction pathways (e.g., electrocyclization). | comporgchem.com |
| DP4 Analysis | Stereochemical Assignment | Probabilistic determination of the correct diastereomer by comparing calculated vs. experimental ¹³C NMR shifts. | comporgchem.com |
| Electronic Circular Dichroism (ECD) | Absolute Configuration | Assignment of absolute stereochemistry by matching experimental and computed ECD spectra. | nih.gov |
Design of Next-Generation Catalysts Utilizing the this compound Framework
A largely unexplored yet highly promising research direction is the use of the this compound scaffold itself as a building block for new catalysts. The rigid, well-defined three-dimensional structure of this framework makes it an attractive platform for developing novel chiral ligands.
Future work in this area would involve the strategic functionalization of the this compound core with coordinating groups (e.g., phosphines, amines, hydroxyls). These new ligands could then be complexed with transition metals to create a new class of asymmetric catalysts. The inherent chirality and steric bulk of the scaffold could impart unique selectivity in a variety of chemical transformations, such as asymmetric hydrogenation, cross-coupling, or cycloaddition reactions. This represents a paradigm shift from viewing the compound solely as a synthetic target to leveraging its structural features for broader applications in catalysis.
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize organic synthesis. nih.goviscientific.org For the this compound system, these technologies offer powerful tools for navigating its complex chemical landscape.
Future research will involve creating curated datasets of reactions that form or modify the this compound scaffold. These datasets can be used to train ML models for several key tasks. acs.org Forward-synthesis models could predict the products and yields of unknown reactions, allowing chemists to evaluate novel ideas in silico. acs.org Retrosynthesis algorithms could propose new and non-intuitive synthetic routes to complex, biologically active target molecules. iscientific.org Furthermore, ML can be employed to optimize reaction conditions (e.g., catalyst, solvent, temperature) far more rapidly than conventional experimental screening, accelerating the discovery of robust and efficient synthetic methods. researchgate.net
Table 3: Potential AI/ML Applications in this compound Synthesis
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Forward-Reaction Prediction | Models trained on known reactions predict the outcome of new reactant combinations. | Reduces failed experiments; enables high-throughput virtual screening of new pathways. |
| Computer-Assisted Synthesis Planning (CASP) | Retrosynthesis algorithms suggest synthetic routes to a target molecule. | Uncovers novel and more efficient synthetic strategies. iscientific.org |
| Reaction Condition Optimization | ML algorithms analyze experimental data to suggest optimal solvents, temperatures, and catalysts. | Accelerates process development and improves reaction yields and selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Models correlate structural features with biological activity to guide the design of new derivatives. | Prioritizes the synthesis of compounds with the highest potential for desired biological effects. nih.govresearchgate.net |
Q & A
Q. What methodological approaches are used to isolate 1H-cyclopenta[b]benzofuran derivatives from Aglaia species?
Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography, HPLC, or TLC. Structural elucidation is achieved via NMR, mass spectrometry, and X-ray crystallography, as demonstrated in studies of rocaglamide analogs . Key challenges include preserving labile functional groups and distinguishing structurally similar congeners.
Q. Which in vitro assays are commonly employed to evaluate the antiproliferative activity of this compound compounds?
Standard assays include cell viability tests (MTT or SRB assays) and cell cycle analysis using flow cytometry. For example, MONO-MAC-6 leukemia cells were treated with rocaglamide derivatives to assess IC50 values and G1/S phase arrest . Dose-response curves and comparative studies with positive controls (e.g., doxorubicin) are critical for validating efficacy.
Q. How is the structural diversity of this compound analogs correlated with their bioactivity?
Structure-activity relationship (SAR) studies focus on substituents at positions C-1, C-8, and the cyclopentane ring. For instance, hydroxylation at C-8 enhances cytotoxicity, while methylation reduces potency. X-ray crystallography of rocaglamide confirmed the importance of the trans-fused cyclopenta[b]benzofuran core for binding to molecular targets like eIF4A .
Advanced Research Questions
Q. What mechanistic insights explain the selective inhibition of cancer cell proliferation by 1H-cyclopenta[b]benzofurans?
Rocaglamides (e.g., silvestrol) inhibit translation initiation by stabilizing the eIF4A:RNA complex, preferentially affecting oncoproteins with complex 5' UTRs. This mechanism was validated using ribopuromycylation assays and CRISPR-mediated eIF4A knockout models . Recent studies also highlight ROS induction and mitochondrial apoptosis pathways in mantle cell lymphoma .
Q. How can enantioselective synthesis of 1H-cyclopenta[b]benzofurans address supply limitations from natural sources?
Total synthesis strategies, such as the [3+2] cycloaddition of substituted cinnamates with benzofuranones, enable access to enantiopure analogs. Key steps include asymmetric catalysis (e.g., Jacobsen’s catalyst) and protecting-group chemistry to preserve stereochemistry, as shown in silvestrol synthesis .
Q. What experimental models resolve contradictions in reported cytotoxic potency across cell lines?
Discrepancies may arise from differences in cell membrane permeability, metabolic stability, or target protein expression. Comparative studies using isogenic cell lines (e.g., wild-type vs. eIF4A-mutated) and pharmacokinetic profiling (e.g., plasma protein binding assays) help clarify these variations .
Q. How are in vivo efficacy and toxicity profiles of 1H-cyclopenta[b]benzofurans evaluated?
Murine xenograft models (e.g., human leukemia or lymphoma implants) assess tumor growth inhibition and survival rates. Toxicological endpoints include liver enzyme assays (ALT/AST) and histopathological analysis. For example, silvestrol showed efficacy in a mantle cell lymphoma model with manageable hepatotoxicity .
Q. What strategies mitigate off-target effects of 1H-cyclopenta[b]benzofurans in preclinical studies?
Proteomic profiling (e.g., affinity chromatography coupled with mass spectrometry) identifies unintended targets. Structure-guided optimization, such as introducing polar groups to reduce membrane permeability, minimizes interactions with non-eIF4A proteins .
Data Analysis and Interpretation
Q. How should researchers address variability in IC50 values for this compound analogs?
Statistical methods like ANOVA or mixed-effects models account for batch-to-batch variability and assay conditions. Normalization to reference compounds (e.g., paclitaxel) and meta-analyses of published datasets improve reproducibility .
Q. What computational tools predict the binding affinity of 1H-cyclopenta[b]benzofurans to eIF4A?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with the eIF4A ATP-binding pocket. Validated against crystallographic data (PDB: 3j9g), these tools guide the design of analogs with enhanced specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
